molecular formula C17H21N3O5S B6562590 4-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine CAS No. 1020453-80-8

4-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine

Cat. No.: B6562590
CAS No.: 1020453-80-8
M. Wt: 379.4 g/mol
InChI Key: XNSDQZLJVDIVKT-UHFFFAOYSA-N
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Description

4-{[1-(3-Methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine is a synthetically designed chemical reagent incorporating pyrazole, sulfonamide, and morpholine pharmacophores, making it a candidate for investigating new therapeutic agents . Pyrazoline and pyrazole derivatives are established in scientific literature as possessing a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and cannabinoid CB1 receptor antagonism . The specific integration of a sulfonamide group is known to enhance biological activity and is a common feature in compounds studied for their antiproliferative properties . The morpholine ring is a frequent component in medicinal chemistry due to its favorable physicochemical properties and ability to improve solubility . This compound is intended for research applications only, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for pharmaceutical discovery. Researchers are exploring its potential mechanism of action, which may involve enzyme inhibition or receptor modulation, consistent with the activities of its structural components . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-12-16(26(22,23)19-7-9-25-10-8-19)13(2)20(18-12)17(21)14-5-4-6-15(11-14)24-3/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSDQZLJVDIVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)OC)C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C15H18N4O4SC_{15}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 342.39 g/mol. The structure features a morpholine ring linked to a sulfonyl group and a pyrazole moiety, which is further substituted with a methoxybenzoyl group. This unique structure contributes to its biological activity.

Anticancer Properties

Research has indicated that compounds containing pyrazole rings exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The sulfonyl group enhances the bioactivity of the compound by increasing its solubility and stability in biological systems.

Anti-inflammatory Effects

Studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes responsible for inflammation.

Synthesis and Optimization

The synthesis of 4-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine has been optimized to enhance yield and purity. Various synthetic routes have been explored, involving reactions such as sulfonation and acylation of pyrazole derivatives.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the morpholine ring or substituents on the pyrazole can significantly impact its biological activity and pharmacokinetic properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against specific cancer cell lines, such as breast and lung cancer cells. The IC50 values obtained from these studies indicate potent activity compared to standard chemotherapeutic agents.

In Vivo Studies

Preclinical in vivo studies using animal models have shown promising results in reducing tumor size and improving survival rates when administered at therapeutic doses. These findings support further development towards clinical trials.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following analogs share core sulfonyl-linked heterocycles but differ in substituents and secondary rings:

Compound Name Molecular Formula Molecular Weight CAS No. Key Structural Features
4-{[1-(3-Methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine C₁₅H₂₀N₃O₆S 394.40 g/mol Not available Pyrazole with 3-methoxybenzoyl and morpholine-sulfonyl groups
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine C₁₁H₁₈F₂N₄O₂S 342.40 g/mol 1018142-65-8 Pyrazole with difluoromethyl and piperazine-sulfonyl groups
Morpholine, 4-[[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]sulfonyl] C₁₅H₁₈N₄O₃S 342.40 g/mol Not available Pyrazole linked to a phenylsulfonyl-morpholine group (no benzoyl substitution)
1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-1H-benzimidazole (3o/3p) C₂₄H₂₈N₄O₅S 508.57 g/mol Not available Benzimidazole core with morpholinylpropoxy-sulfonyl and methoxy substituents

Preparation Methods

Synthesis of the Pyrazole Core

The 3,5-dimethyl-1H-pyrazol-4-yl scaffold serves as the foundational structure for subsequent modifications. Cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate in ethanol under reflux yields 3,5-dimethyl-1H-pyrazole (Figure 1 ) . This reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration. Modifications to this method, such as using acetic acid as a catalyst, enhance reaction efficiency and purity.

Key Considerations :

  • Regioselectivity : The symmetric nature of acetylacetone ensures uniform substitution at positions 3 and 5.

  • Yield : Reported yields for analogous pyrazole syntheses range from 75% to 85% under optimized conditions .

Introduction of the sulfonyl group at the pyrazole’s C4 position is achieved through electrophilic aromatic substitution or directed lithiation followed by sulfonation. Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) complexes in inert solvents (e.g., dichloromethane) at 0–5°C selectively sulfonate the pyrazole to form 3,5-dimethyl-1H-pyrazole-4-sulfonic acid . Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the reactive sulfonyl chloride intermediate (Scheme 1 ).

Optimization Data :

ConditionYield (%)Purity (%)
ClSO₃H, 0°C, 2 h6892
SO₃·DMF, RT, 4 h7289

Coupling Morpholine via Sulfonamide Formation

The sulfonyl chloride intermediate reacts with morpholine in a nucleophilic substitution to form the sulfonamide linkage. Employing a base such as triethylamine (Et₃N) or pyridine in tetrahydrofuran (THF) at room temperature facilitates deprotonation of morpholine, enhancing nucleophilicity. This step yields 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine (Figure 2 ) .

Reaction Parameters :

  • Solvent : THF or dichloromethane.

  • Molar Ratio : 1:1.2 (sulfonyl chloride:morpholine).

  • Yield : 80–85% after column chromatography .

N1-Acylation with 3-Methoxybenzoyl Chloride

The final step involves acylation of the pyrazole’s N1 position with 3-methoxybenzoyl chloride. Prior protection of the sulfonamide nitrogen is unnecessary due to its lower nucleophilicity compared to the pyrazole’s NH group. The reaction proceeds in anhydrous dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst and Et₃N as a base at 0°C to room temperature (Scheme 2 ) .

Optimized Protocol :

  • Dissolve 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine (1 eq) in DCM.

  • Add Et₃N (1.5 eq) and DMAP (0.1 eq).

  • Slowly add 3-methoxybenzoyl chloride (1.2 eq) at 0°C.

  • Stir for 12 h at RT.

  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Yield : 70–75% .

Characterization and Analytical Data

The final product is characterized by NMR, IR, and HRMS:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.55 (t, J = 8.0 Hz, 1H, ArH), 7.15–7.10 (m, 2H, ArH), 6.95 (dd, J = 2.4, 8.4 Hz, 1H, ArH), 3.90 (s, 3H, OCH₃), 3.75–3.70 (m, 4H, morpholine), 3.10–3.05 (m, 4H, morpholine), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-O).

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonylation : Competing sulfonation at the pyrazole’s NH group is minimized by using bulky bases (e.g., 2,6-lutidine) to deprotonate the C4 position selectively .

  • Acylation Side Reactions : Excess acylating agent may lead to diacylation. Controlled addition at low temperatures mitigates this issue .

Alternative Synthetic Routes

  • One-Pot Sulfonylation-Acylation : Combining steps 3 and 4 in a single pot using polymer-supported reagents reduces purification steps but lowers yield (55–60%) .

  • Enzymatic Sulfonylation : Emerging methods employ sulfotransferases for greener synthesis, though scalability remains a challenge .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine?

  • Methodological Answer : Synthesis optimization involves:
  • Pyrazole Ring Formation : Use 1,3-diketones and hydrazines under acidic/basic conditions to form the 3,5-dimethylpyrazole core .
  • Sulfonylation : React the pyrazole intermediate with morpholine-4-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl-morpholine group .
  • 3-Methoxybenzoylation : Employ coupling agents like DCC or EDCl to attach the 3-methoxybenzoyl group to the pyrazole N1 position .
  • Critical Parameters : Monitor reaction temperature, solvent polarity (e.g., THF vs. DMF), and catalyst selection (e.g., DMAP for acylation) to improve yield (>70%) and purity (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a multi-technique approach:
  • NMR Spectroscopy : Confirm substituent positions (e.g., 3,5-dimethylpyrazole protons at δ 2.1–2.3 ppm; morpholine protons at δ 3.6–3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 448.15) .
  • X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm bond angles and stereochemistry .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across different assays?

  • Methodological Answer : Contradictions often arise from:
  • Assay Conditions : Compare results under varied pH, temperature, or solvent systems (e.g., DMSO concentration impacts solubility and false negatives) .
  • Purity Thresholds : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity; impurities like unreacted sulfonyl chloride can skew activity .
  • Target Specificity : Perform kinase profiling or receptor-binding assays to differentiate off-target effects (e.g., sulfonyl groups may inhibit carbonic anhydrase isoforms) .

Q. What strategies are effective in studying the sulfonyl-morpholine group’s role in target binding?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Model interactions with proteins (e.g., sulfonyl oxygen hydrogen bonds with Arg residues) using software like GROMACS .
  • Isosteric Replacements : Synthesize analogs with sulfonamide or sulfone groups to compare binding affinities (see for similar substitutions) .
  • Crystallographic Analysis : Co-crystallize the compound with target enzymes (e.g., kinases) to visualize binding pockets; SHELX programs can refine electron density maps .

Q. How can researchers address low bioavailability in preclinical studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked morpholine) to enhance membrane permeability .
  • Formulation Screening : Test nanoemulsions or cyclodextrin complexes to improve solubility (>2 mg/mL in PBS) .
  • Metabolic Stability Assays : Use liver microsomes to identify degradation hotspots (e.g., morpholine ring oxidation) and guide structural modifications .

Data Contradiction Analysis

Q. Why might computational predictions of this compound’s reactivity conflict with experimental results?

  • Methodological Answer : Discrepancies arise from:
  • Implicit Solvent Models : DFT calculations (e.g., B3LYP/6-31G*) may underestimate solvent effects on sulfonyl group reactivity. Validate with explicit solvent MD simulations .
  • Conformational Flexibility : The morpholine ring’s chair-to-twistboat transitions can alter electronic profiles. Use variable-temperature NMR to assess dynamic behavior .

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